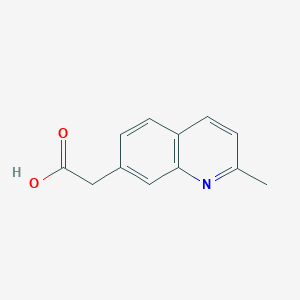
(2-Methylquinolin-7-yl)acetic acid
Cat. No. B1402300
Key on ui cas rn:
1367828-04-3
M. Wt: 201.22 g/mol
InChI Key: BBTJMWBSZVPLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08846698B2
Procedure details


Crotonic aldehyde (33.0 mL, 0.40 mol) was added to 3-aminophenylacetic acid (30.0 g, 0.20 mmol) in concentrated hydrochloric acid (400 mL) and toluene (100 mL) at 110° C. The mixture was heated at 1100 for 90 minutes. The aqueous layer was separated, washed with diethyl ether (350 mL) then neutralised with aqueous ammonia. The aqueous solution was washed with chloroform (3×500 mL) and the organic phase was evaporated in vacuo. The solid residue was refluxed with chloroform (900 mL) and methanol (100 mL) then the solution was decanted and purified by column chromatography on silica gel (gradient of chloroform:MeOH 9:1 to 4:1) to afford a mixture of isomeric acids. This was purified by fractional crystallisation using isopropanol to afford the title compound as a white solid in 12% yield, 4.90 g.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[CH:3]/[CH:4]=O.[NH2:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]([OH:16])=[O:15])[CH:10]=[CH:11][CH:12]=1>Cl.C1(C)C=CC=CC=1>[CH3:4][C:3]1[CH:2]=[CH:1][C:12]2[C:7](=[CH:8][C:9]([CH2:13][C:14]([OH:16])=[O:15])=[CH:10][CH:11]=2)[N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C/C=C/C=O
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at 1100 for 90 minutes
|
|
Duration
|
90 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (350 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous solution was washed with chloroform (3×500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was evaporated in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solid residue was refluxed with chloroform (900 mL) and methanol (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography on silica gel (gradient of chloroform:MeOH 9:1 to 4:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of isomeric acids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was purified by fractional crystallisation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC2=CC(=CC=C2C=C1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 12% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

